diethyl[2-(methylsulfanyl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl[2-(methylsulfanyl)ethyl]amine, also known by its IUPAC name N,N-diethyl-2-(methylthio)ethan-1-amine, is a chemical compound with the molecular formula C7H17NS and a molecular weight of 147.28 g/mol . This compound is characterized by the presence of a diethylamine group and a methylthio group attached to an ethyl chain. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of diethyl[2-(methylsulfanyl)ethyl]amine typically involves the reaction of diethylamine with 2-chloroethyl methyl sulfide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the diethylamine attacks the electrophilic carbon of the 2-chloroethyl methyl sulfide, displacing the chloride ion and forming the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Diethyl[2-(methylsulfanyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group, typically using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Diethyl[2-(methylsulfanyl)ethyl]amine is widely used in scientific research due to its versatility in organic synthesis. It serves as a crucial reagent in the creation of complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals. In biology and medicine, it is used to study enzyme interactions and as a building block for drug development. In the industrial sector, it is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl[2-(methylsulfanyl)ethyl]amine involves its interaction with various molecular targets, depending on its application. In organic synthesis, it acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Diethyl[2-(methylsulfanyl)ethyl]amine can be compared with other similar compounds, such as:
Diethylamine: Lacks the methylthio group, making it less versatile in certain synthetic applications.
Methylthioethylamine: Lacks the diethyl groups, which can affect its reactivity and solubility.
N,N-Dimethyl-2-(methylthio)ethan-1-amine: Similar structure but with dimethyl groups instead of diethyl, leading to different steric and electronic properties.
The uniqueness of this compound lies in its combination of the diethylamine and methylthio groups, providing a balance of reactivity and stability that is valuable in various chemical and biological applications.
Properties
CAS No. |
92384-58-2 |
---|---|
Molecular Formula |
C7H17NS |
Molecular Weight |
147.28 g/mol |
IUPAC Name |
N,N-diethyl-2-methylsulfanylethanamine |
InChI |
InChI=1S/C7H17NS/c1-4-8(5-2)6-7-9-3/h4-7H2,1-3H3 |
InChI Key |
NCEBDVSAEIMPNE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCSC |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.